Home > Products > Screening Compounds P123467 > 1-(pyridin-4-yl)-1H-pyrazol-3-amine
1-(pyridin-4-yl)-1H-pyrazol-3-amine - 1250155-26-0

1-(pyridin-4-yl)-1H-pyrazol-3-amine

Catalog Number: EVT-1686192
CAS Number: 1250155-26-0
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(Pyridin-4-yl)-1H-pyrazol-3-amine is a heterocyclic organic compound containing both a pyrazole and a pyridine ring. It serves as a key building block in the synthesis of various derivatives with potential applications in diverse fields. Its structure allows for modifications at several positions, making it a versatile starting material for developing new compounds with tailored properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Multi-step synthesis involving condensation reactions: One common route involves the condensation of substituted pyrazole-carbaldehydes or ethanones with different reagents like hydrazines, cyanoacetamide, or thiosemicarbazide under basic conditions, followed by further modifications to obtain the desired 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivatives. [, , , , , , ]
  • Buchwald-Hartwig arylamination: This reaction can be employed to form a carbon-nitrogen bond between a substituted pyrazole and a pyridine ring, ultimately leading to the formation of 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivatives. []
Molecular Structure Analysis
  • Single crystal X-ray diffraction: This technique provides detailed information about the three-dimensional arrangement of atoms, bond lengths, bond angles, and conformation of the molecule in the solid state. [, , , , , , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR, 13C NMR, and in some cases 15N NMR are used to determine the structure and purity of the synthesized compounds. This technique provides information about the type and environment of hydrogen, carbon, and nitrogen atoms in the molecule. [, , , , , , , , , , , , ]
  • Infrared (IR) spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic absorption frequencies. [, , , , , , , , , , , ]
Mechanism of Action
  • Inhibition of specific enzymes: Some derivatives show inhibitory activity against enzymes like phosphodiesterase 10A (PDE10A), dual leucine zipper kinase (DLK), and transforming growth factor-beta type I receptor (ALK5), which play crucial roles in various biological processes and disease pathogenesis. [, , ]
  • Interaction with receptors: Certain derivatives exhibit antagonist activity at the sigma-1 receptor (σ1R), a protein implicated in various neurological and psychiatric disorders. []
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds can range from good to poor in different solvents, depending on their structure and the presence of polar or nonpolar substituents. [, ]
  • Thermal stability: Many derivatives exhibit high thermal stability, with decomposition temperatures exceeding 200 °C. This property makes them suitable for applications requiring resistance to high temperatures. [, , ]
  • Fluorescence: Some 1-(pyridin-4-yl)-1H-pyrazol-3-amine-based metal-organic frameworks exhibit fluorescence properties, highlighting their potential for applications in sensing and optoelectronics. []
Applications
  • Medicinal chemistry: As mentioned in the mechanism of action section, these compounds hold potential as therapeutic agents for various diseases due to their inhibitory activity against specific enzymes and receptors. This includes potential applications in treating:
    • Schizophrenia: Inhibition of PDE10A. []
    • Acute neuronal injury and neurodegenerative diseases: Inhibition of DLK. []
    • Fibrotic diseases: Inhibition of ALK5. []
    • Neurogenic and neuropathic pain: Antagonism of σ1R. []
    • Breast Cancer: Some derivatives showed promising cytotoxic activity against MCF7 breast cancer cells. []
  • Materials science: The formation of metal-organic frameworks (MOFs) using 1-(pyridin-4-yl)-1H-pyrazol-3-amine as a building block opens possibilities for applications in:
    • Gas adsorption: Specific MOFs based on this ligand exhibit selective gas adsorption properties, potentially useful in gas separation and storage. [, ]
    • Fluorescence-based sensing: The luminescent properties of certain MOFs make them attractive for developing sensors for various analytes. []
  • Coordination chemistry: The ability of 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivatives to act as ligands enables the synthesis of diverse metal complexes with potential applications in catalysis, materials science, and other areas. [, ]

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. Identified through structure-based drug design, it demonstrates favorable brain penetration and drug-like properties. [] This compound is the first of its kind to enter clinical trials for treating schizophrenia. []

4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound's crystal structure reveals dihedral angles between the pyrazole ring and its substituents: 4-fluorophenyl, pyridine, and nitrophenyl rings. [] Intermolecular hydrogen bonds (N—H⋯N and N—H⋯O) characterize its crystal packing. []

4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

  • Compound Description: Structural analysis of this compound shows dihedral angles between the pyrazole ring and its substituents: 4-fluorophenyl, pyridine, and phenyl rings. [] Similar to the previous compound, intermolecular hydrogen bonds (N—H⋯N and N—H⋯F) stabilize its crystal packing. []

3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1)

  • Compound Description: L1 is an asymmetric ligand that exhibits crystallographic symmetry higher than its molecular symmetry. [] It displays significant supercooling, with over a 100 °C difference between melting and solidification points. [] L1 forms a complex with ZnCl2 through both primary cation and secondary anion coordination via hydrogen bonding. [] This complex undergoes a single crystal-to-crystal phase transition from room to low temperature and exhibits aggregation-induced emission behavior. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized through a three-step procedure that involved Buchwald–Hartwig arylamination and a regioselective nucleophilic aromatic substitution. [] It was evaluated for its inhibitory potency against specific kinases with a rare cysteine in their hinge region: MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

  • Compound Description: The crystal structure of this compound reveals dihedral angles between the pyrazole ring and its substituents. [] Intermolecular N—H⋯N hydrogen bonds are observed, forming infinite chains within the crystal packing. []

5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole (H2apt)

  • Compound Description: H2apt is a tetrazole-based ligand used to synthesize a series of coordination polymers with Co, Zn, Cd, and Cu. [] The ligand adopts different coordination modes, forming 2D layers that extend into 3D supramolecular architectures through hydrogen bonding interactions. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives (5a-5r)

  • Compound Description: These novel amide derivatives were designed and synthesized to evaluate their antiproliferative activity against the human breast cancer cell line MCF7. [] Two compounds, 5a (2-(4-methylphenyl) derivative) and 5c (2-(2-methylphenyl) derivative), exhibited promising cytotoxic activity against MCF7 cells. []

N-(1H-Pyrazol-3-yl)pyridin-2-amine derivatives

  • Compound Description: This compound class, discovered through shape-based scaffold hopping, represents potent and selective dual leucine zipper kinase (DLK, MAP3K12) inhibitors. [] They show good CNS penetration and are investigated for treating various conditions, from acute neuronal injury to chronic neurodegenerative diseases. []

N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine

  • Compound Description: This compound, designed as a high energy density material (HEDM), exhibits a unique N-bridged structure. [] It possesses a high nitrogen content and demonstrates insensitivity to impact. []

(E)-3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones (4a–i)

  • Compound Description: This series of compounds was synthesized and evaluated for in vitro cytotoxicity against various human cancer cell lines. [] Compound 4g showed significant activity against the Caco-2 cell line. []

3-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine (5a–i)

  • Compound Description: This series of compounds, designed as potential anticancer agents, were synthesized and evaluated for their in vitro cytotoxic activity against several human cancer cell lines. [] Several analogues, including 5b, 5f, and 5g, exhibited significant cytotoxicity compared to the standard drug etoposide. []

5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbaldehyde (6a–i)

  • Compound Description: These compounds, designed as potential anticancer agents, were synthesized and evaluated for their in vitro cytotoxic activity against several human cancer cell lines. [] Analogues 6b and 6g, exhibited significant cytotoxicity compared to the standard drug etoposide. [] Compound 6g displayed superior cytotoxicity against the Hela cancer cell line. []

2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives (10a–ab)

  • Compound Description: This series of pyrazolyl-thiazole derivatives was synthesized and evaluated for in vitro antibacterial and antifungal activities. [] Several compounds displayed potent activity against various bacterial and fungal strains, with some showing comparable antifungal activity to the reference drug Ravuconazole. []

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

  • Compound Description: This series of compounds was designed as selective TYK2 inhibitors for inflammatory bowel disease treatment. [] Compound 14l showed significant TYK2 inhibition, selectivity over other JAK kinases, and good functional potency. []

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. [] This compound demonstrated antifibrotic activity in rats when administered orally. []

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d)

  • Compound Description: This compound is an analog of 16e (TAS-116), a selective inhibitor of HSP90α and HSP90β. [] Compound 16e displays oral bioavailability in mice and demonstrates potent antitumor effects. [] An X-ray crystal structure of 16d bound to the N-terminal ATP binding site of HSP90-alpha revealed a unique binding mode. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

  • Compound Description: This class of novel heterocyclic compounds was synthesized from pyrazolin-N-thioamides and various ketones. []

2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: These novel heterocyclic compounds were synthesized from reactions involving N-pyrazoline-thioamides and 4-bromoacetyl-1,2,3-triazoles under basic conditions. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporates a thieno[2,3-d]pyrimidine moiety. []

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib)

  • Compound Description: Volitinib is a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor currently undergoing clinical development for cancer treatment. [] It exhibits favorable pharmacokinetic properties and demonstrates good antitumor activity in a human glioma xenograft model. []

4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

  • Compound Description: S1RA (E-52862) is a potent σ(1) receptor antagonist identified through a study exploring 1-arylpyrazoles. [] It exhibits high activity in a mouse model of neurogenic pain and shows dose-dependent antinociceptive effects in various neuropathic pain models. [] Its favorable physicochemical, safety, and ADME properties led to its selection as a clinical candidate. []
  • Compound Description: This copper(II) complex features a distorted square-pyramidal geometry around the CuII ion. [] The crystal structure showcases hydrogen-bonding interactions involving water molecules, methanol, and the amine group of the complex. [] π–π interactions between phenantroline moieties are also present. []

Diphenyl(Arylamino)(1-Phenyl-3-(Pyridin-2-Yl)-1H-Pyrazol-4-Yl)Methylphosphonates

  • Compound Description: These novel phosphonate derivatives were synthesized and screened for their antimicrobial activities. [] They exhibited moderate antibacterial and antifungal effects at low concentrations. []

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

  • Compound Description: This class of compounds, including 4-(4-chlorophenyl) and 4-(4-fluorophenyl) derivatives, was synthesized and characterized using single-crystal X-ray diffraction. [] The crystal structures revealed two independent molecules in the asymmetric unit, assuming similar conformations. []

3-(benzo(d)oxazol-2-yl)-5-(1- (piperidin-4-yl)-1H-pyrazol-4-yl) pyridin-2-amines

  • Compound Description: This class of compounds was identified as a novel class of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) inhibitors. [] Modifications of the benzoxazole scaffold, particularly the introduction of substituents on the phenyl ring, resulted in potent inhibitory activities toward GRK2 and 5. []

1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT)

  • Compound Description: HCPT is a novel energetic heat-resistant explosive. [] It has high thermal stability, a high positive heat of formation, and desirable detonation properties. []

2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl amide derivatives

  • Compound Description: These compounds were synthesized to study the reactivity of the 2-cyano group and its influence on the C2–C3 double bond stability in the presence of various nucleophiles. [] This research led to synthesizing new heterocycles, including benzoxazinone, indoline, isoindoline, pyrazolone, chromene, and pyrimidopyrimidine derivatives, all incorporating a pyrazole scaffold. []

N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine

  • Compound Description: This class of compounds was synthesized from 4-amino-4H-1,2,4-triazole via a multi-step process involving acylation, aldol condensation, and cyclization. []

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

  • Compound Description: This class of compounds was structurally characterized, revealing a disordered thiophene unit and a network of C—H⋯N and C—H⋯O hydrogen bonds contributing to their supramolecular assembly. []

3-(3-Hydroxy-1H-pyrazol-1-yl)-Oxindole

  • Compound Description: This compound acts as a substrate in an enantioselective aldol condensation reaction with paraformaldehyde, catalyzed by a chiral spiro-oxindole amine organocatalyst. []

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Compound Description: This compound served as a precursor for synthesizing various alkylderivatives containing 1,2,4-triazole and pyrazole rings, with the goal of identifying new biologically active molecules. []

bis[5-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide

  • Compound Description: This selenide acts as a bridging ligand in a binuclear copper(II) complex, where each copper ion adopts a distorted octahedral geometry. []

(2-chlorophenyl) (5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl) methanone

  • Compound Description: This compound, along with its Fe(III) and Cu(II) complexes, was investigated for plant growth regulating activity on Trigonella foenum-graecum. [] The study aimed to assess their potential as plant growth regulators. []

2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate (H3PIDC)

  • Compound Description: H3PIDC is a multidentate ligand used in constructing metal-organic frameworks (MOFs) with diverse topologies. [, ] These MOFs exhibit interesting properties, including gas adsorption, thermal stability, and fluorescent emission. [, ]

1-(phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives

  • Compound Description: These derivatives, designed and synthesized as potential antiviral agents, were evaluated for their cytotoxicity and antiviral activity against a panel of RNA and DNA viruses. [] Many compounds displayed potent antiviral activity against specific viruses, including Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV), and Bovine Viral Diarrhea Virus (BVDV), with improved potency and selectivity compared to reference inhibitors. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable and highly selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) currently in early clinical development. [] It targets the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently activated in various cancers. []

3-(5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives (3a–j)

  • Compound Description: This series of pyrazoline-based coumarin derivatives was synthesized using a microwave-assisted method. [] They exhibited significant antibacterial activity. []

Tris[4-(1H-pyrazol-3-yl)-3-azabut-3-enyl]amine iron(II) diperchlorate monohydrate

  • Compound Description: This iron(II) complex showcases a capped trigonal antiprismatic geometry. [] Hydrogen bonding plays a crucial role in the crystal packing, forming dimeric units that link into chains. []

4,4´-(1E,1E´)-1,1´-(Ethane-1,2-Diylbis(Azan-1-Yl-1ylidene))Bis(5-Methyl-2-Phenyl-2,3-Dihydro-1h-Pyrazol-3-Ol) (H2BuEtP)

  • Compound Description: H2BuEtP is a Schiff base ligand investigated for its ability to extract Fe(II) from aqueous solutions into chloroform, both alone and in combination with 1-(3-hydroxy-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butan-1-one (HBuP). [] The study explored the impact of various acids, anions, and auxiliary complexing agents on the extraction process. []

5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole (LQFM-21)

  • Compound Description: LQFM-21 is a newly synthesized pyrazole derivative studied for its antihypertensive effects in spontaneously hypertensive rats (SHR). [] It was found to reduce blood pressure via the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. []

Properties

CAS Number

1250155-26-0

Product Name

1-(pyridin-4-yl)-1H-pyrazol-3-amine

IUPAC Name

1-pyridin-4-ylpyrazol-3-amine

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

InChI

InChI=1S/C8H8N4/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H,(H2,9,11)

InChI Key

MLFSNFJRILWAGF-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1N2C=CC(=N2)N

Canonical SMILES

C1=CN=CC=C1N2C=CC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.